molecular formula C6H14N2 B14591154 1,2-Dimethylhexahydropyrimidine CAS No. 61327-70-6

1,2-Dimethylhexahydropyrimidine

Cat. No.: B14591154
CAS No.: 61327-70-6
M. Wt: 114.19 g/mol
InChI Key: NQFQNMMEFUQTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethylhexahydropyrimidine is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms The presence of methyl groups at the 1 and 2 positions of the ring structure distinguishes this compound from other hexahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylhexahydropyrimidine can be synthesized through the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol . The reaction involves heating the reactants at a specific ratio in the solvent for several hours. For example, ethyl benzoylacetate reacts with 33% aqueous formaldehyde and 25.2% aqueous methylamine in boiling methanol to yield ethyl 1,3-dimethylhexahydropyrimidine-5-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting the reaction parameters, such as temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylhexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,2-Dimethylhexahydropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethylhexahydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61327-70-6

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,2-dimethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-6-7-4-3-5-8(6)2/h6-7H,3-5H2,1-2H3

InChI Key

NQFQNMMEFUQTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1NCCCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.